molecular formula C18H24N4O B12414300 SSTR4 agonist 2

SSTR4 agonist 2

Cat. No.: B12414300
M. Wt: 312.4 g/mol
InChI Key: ZWNVABDSAWDSPA-PBWFPOADSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SSTR4 agonist 2 is a potent agonist of the somatostatin receptor subtype 4 (SSTR4). Somatostatin receptors are a group of G-protein-coupled receptors that play versatile roles in inhibiting the secretion of multiple hormones such as growth hormone and thyroid-stimulating hormone. SSTR4 is highly expressed in the central nervous system and mediates potent analgesic and anti-inflammatory actions .

Preparation Methods

The preparation of SSTR4 agonist 2 involves synthetic routes that typically include the formation of N-(pyrrolidine-3-yl or piperidin-4-yl)acetamide derivatives. These compounds are synthesized through a series of chemical reactions involving specific reagents and conditions. The industrial production methods for these compounds are designed to ensure high yield and purity, often involving multi-step synthesis and purification processes .

Chemical Reactions Analysis

SSTR4 agonist 2 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using specific reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SSTR4 agonist 2 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the behavior of somatostatin receptor agonists.

    Biology: Investigated for its role in modulating sensory nerve transmission and its potential in pain management.

    Medicine: Explored for its potential in treating diseases or disorders associated with SSTR4, such as Alzheimer’s disease, epilepsy, and depression.

    Industry: Utilized in the development of new therapeutic agents targeting SSTR4-related pathways .

Mechanism of Action

The mechanism of action of SSTR4 agonist 2 involves binding to the somatostatin receptor subtype 4, which is localized to axons and cell bodies of dorsal root ganglia neurons. This binding modulates multiple pathways, including:

Comparison with Similar Compounds

SSTR4 agonist 2 is unique compared to other similar compounds due to its high potency and selectivity for the somatostatin receptor subtype 4. Similar compounds include:

These compounds share similar mechanisms of action but may differ in their pharmacokinetic properties and therapeutic applications.

Biological Activity

Somatostatin receptor subtype 4 (SSTR4) agonists, including SSTR4 agonist 2, have garnered attention for their potential therapeutic applications in various neurological and metabolic disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical and preclinical studies, and its implications for treating conditions such as Alzheimer's disease and pain management.

Overview of SSTR4 Agonists

SSTR4 is one of five somatostatin receptor subtypes, which are G-protein-coupled receptors (GPCRs) involved in numerous physiological processes, including hormone secretion regulation and neurotransmission. SSTR4 is particularly noted for its role in modulating nociceptive and inflammatory responses .

Key Characteristics of this compound:

  • Potency : Exhibits high affinity and selectivity for SSTR4.
  • Mechanism : Activates intracellular signaling pathways that inhibit the release of pro-inflammatory cytokines and neurotransmitters associated with pain and inflammation.
  • Therapeutic Potential : Investigated for applications in neurodegenerative diseases and pain management.

SSTR4 agonists exert their effects primarily through the activation of intracellular signaling cascades. Upon binding to SSTR4, these agonists facilitate the inhibition of adenylate cyclase activity, leading to a decrease in cyclic AMP (cAMP) levels. This results in reduced neurotransmitter release and modulation of various intracellular pathways .

MechanismDescription
Inhibition of cAMP Reduces neurotransmitter release
Modulation of Ca²⁺ Alters calcium signaling pathways
Anti-inflammatory Decreases pro-inflammatory cytokine production
Neuroprotective Enhances neuronal survival under stress conditions

Efficacy in Preclinical Studies

Numerous studies have evaluated the effects of this compound on various biological systems. Notably, research indicates that SSTR4 agonists may enhance enzymatic degradation of amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease pathology.

Case Study: Effects on Alzheimer's Disease Models

A study involving senescence-accelerated mouse prone-8 (SAMP8) models demonstrated that administration of SSTR4 agonist NNC 26-9100 (a related compound) resulted in:

  • Increased neprilysin activity, an enzyme crucial for Aβ degradation.
  • Significant reductions in soluble Aβ oligomer levels.
  • Improvement in learning and memory performance .

Clinical Implications

The potential therapeutic applications of this compound extend beyond neurodegenerative diseases. Its anti-inflammatory properties suggest utility in managing chronic pain conditions. For instance, studies indicate that activation of the SSTR4 pathway can inhibit nociceptive signaling pathways, thereby providing relief from inflammatory pain .

Table 2: Clinical Applications of SSTR4 Agonists

ConditionObserved Effects
Alzheimer's Disease Reduction in Aβ levels; improved cognitive function
Chronic Pain Decreased inflammation; reduced pain perception
Neuroendocrine Tumors Modulation of hormone secretion

Properties

Molecular Formula

C18H24N4O

Molecular Weight

312.4 g/mol

IUPAC Name

(1R,5S)-N-[2-(1,7-dimethylindazol-3-yl)propan-2-yl]-3-azabicyclo[3.1.0]hexane-6-carboxamide

InChI

InChI=1S/C18H24N4O/c1-10-6-5-7-11-15(10)22(4)21-16(11)18(2,3)20-17(23)14-12-8-19-9-13(12)14/h5-7,12-14,19H,8-9H2,1-4H3,(H,20,23)/t12-,13+,14?

InChI Key

ZWNVABDSAWDSPA-PBWFPOADSA-N

Isomeric SMILES

CC1=C2C(=CC=C1)C(=NN2C)C(C)(C)NC(=O)C3[C@H]4[C@@H]3CNC4

Canonical SMILES

CC1=C2C(=CC=C1)C(=NN2C)C(C)(C)NC(=O)C3C4C3CNC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.